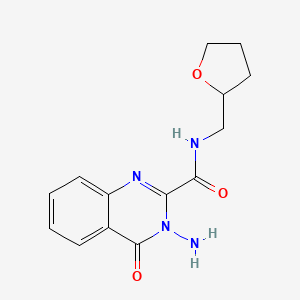

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBOACMCUBSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380246 | |

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646497-34-9 | |

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Anthranilic Acid Derivatives

Initial Cyclization to Form the Quinazoline Core

The synthesis begins with anthranilic acid derivatives, which undergo cyclization to form the quinazoline scaffold. A modified Niementowski reaction is commonly employed, where anthranilic acid reacts with formamide or urea under reflux conditions. For example:

Introduction of the Oxolan-2-Ylmethyl Group

The oxolan-2-ylmethyl moiety is introduced via nucleophilic aromatic substitution (NAS) or coupling reactions:

- Method A : A brominated quinazolinone intermediate reacts with oxolan-2-ylmethylamine in the presence of a base (e.g., triethylamine) at 80–100°C.

- Method B : A carboxamide precursor is coupled with oxolan-2-ylmethylamine using coupling agents like EDCI/HOBt.

Key Data:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyclization | Anthranilic acid + formamide, 130°C, 6h | 78% | 95% | |

| Bromination | NBS, BPO, 80°C, 3h | 85% | 92% | |

| NAS | Oxolan-2-ylmethylamine, Et₃N, DMF, 100°C | 67% | 89% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A comparative study demonstrated:

One-Pot Synthesis via Isatoic Anhydride

Isatoic anhydride serves as a versatile starting material for streamlined synthesis:

- Ring Opening : Isatoic anhydride reacts with oxolan-2-ylmethylamine to form an intermediate amide.

- Cyclization : Ethyl orthoformate induces cyclization under acidic conditions, yielding the quinazolinone core.

- Amination : Ammonium chloride introduces the 3-amino group via reflux in ethanol.

Reaction Scheme:

$$

\text{Isatoic anhydride} \xrightarrow{\text{Oxolan-2-ylmethylamine}} \text{Amide intermediate} \xrightarrow{\text{Ethyl orthoformate}} \text{Quinazolinone} \xrightarrow{\text{NH}_4\text{Cl}} \text{3-Amino derivative}

$$

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Step Synthesis | High purity, scalable | Long reaction times | 65–85% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 75–90% |

| One-Pot Synthesis | Fewer purification steps | Lower yields for complex substituents | 50–70% |

Critical Reaction Parameters

Solvent Selection

Catalysts and Bases

Challenges and Solutions

- Low Solubility : Use of DMF or DMSO as co-solvents improves intermediate solubility.

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

- Oxolan-2-Ylmethylamine Availability : Custom synthesis via reductive amination of tetrahydrofurfuryl alcohol is recommended.

Chemical Reactions Analysis

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide exhibit significant anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit various kinases involved in cancer progression. A study demonstrated that quinazoline-based compounds could effectively inhibit tumor growth in xenograft models, suggesting that this compound may possess similar properties due to its structural characteristics .

Antimicrobial Properties

The compound's structural analogs have shown promising antimicrobial activity against a range of pathogens. Investigations into the antibacterial effects of quinazoline derivatives revealed their potential as novel antimicrobial agents, particularly against resistant strains of bacteria. This highlights the possibility of developing this compound as a candidate for further studies in antimicrobial therapy .

Data Table: Potential Biological Activities

Case Study 1: Anticancer Screening

In a recent study, a series of quinazoline derivatives were synthesized and screened for anticancer activity. Among these, this compound showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of quinazoline derivatives, including our compound of interest. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that this class of compounds could be further explored as potential antibiotics .

Mechanism of Action

The mechanism of action of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being investigated. Studies have shown that modifications to the quinazoline ring can significantly alter its biological activity, highlighting the importance of structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide can be compared to other quinazoline derivatives, such as 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide and 2-amino-4(3H)-quinazolinone . These compounds share a similar quinazoline core but differ in their substituents, which can lead to differences in their biological activities and applications . The unique oxolan-2-ylmethyl group in this compound may confer specific properties that make it more suitable for certain applications, such as enhanced solubility or increased binding affinity to biological targets .

Biological Activity

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide is a derivative of quinazoline, a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. This compound's structure facilitates interactions with various biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular weight of approximately 238.286 Da and features a quinazoline backbone with an oxolan-2-ylmethyl substituent. Its IUPAC name is this compound, and it can be represented by the following InChI key: WTSBOACMCUBSMH-UHFFFAOYSA-N .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to bind to active sites of kinases and phosphatases, leading to modulation of their catalytic activities, which are crucial for cellular signaling and regulation .

- Cell Signaling Pathways : The compound influences critical pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation .

- Gene Expression Modulation : It alters the expression of genes involved in apoptosis and the cell cycle, impacting cell survival and growth .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted that compounds similar to 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline demonstrated activity against Candida albicans, with inhibition zones reaching up to 11 mm .

- Other derivatives showed varying effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives, including this compound, have been explored for their potential as anticancer agents:

- EGFR Inhibition : Many quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in numerous cancers. This inhibition can lead to reduced tumor growth .

- Cytotoxic Effects : Studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

- Mechanisms of Action : The proposed mechanisms include inhibition of DNA repair enzymes and tubulin polymerization, which are critical in cancer cell proliferation and survival .

Case Studies

Several studies have documented the biological effects of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline derivatives:

Q & A

Q. What are the common synthetic routes for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the quinazoline core. For example:

- Step 1: Hydrolysis of indole derivatives in alkaline media to generate intermediates like (2-amino-phenyl)-oxo-acetic acid .

- Step 2: Cyclocondensation with ammonium acetate and substituted aldehydes to form the quinazoline scaffold .

- Step 3: Functionalization via substitution or coupling reactions (e.g., introducing the oxolane-methyl group using oxolan-2-ylmethylamine under peptide coupling conditions) .

Key reagents include DCC/DMAP for amide bond formation, and solvents like DMF or ethanol under reflux .

Q. How is the compound characterized structurally?

Methodological Answer: Structural elucidation employs:

Q. What initial biological screenings are conducted for this compound?

Methodological Answer:

- In vitro assays:

- Anti-inflammatory screening: Carrageenan-induced rat paw edema model to evaluate COX-2 inhibition potential .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

- Reaction optimization:

- Purification:

Q. What computational methods predict the compound’s bioactivity and target interactions?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding to targets like GSK-3β or TACE, focusing on hydrogen bonding with the quinazoline core and oxolane substituent .

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Q. How to resolve contradictions in solubility and stability data across studies?

Methodological Answer:

Q. What is the role of the oxolane-methyl group in modulating biological activity?

Methodological Answer:

- Structure-activity relationship (SAR): Synthesize analogs replacing oxolane with cyclopentyl or tetrahydrofuran groups. Compare pharmacokinetic properties (LogP, permeability) and bioactivity .

- Pharmacophore modeling: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors contributed by the oxolane moiety .

Q. How to validate the compound’s stability under long-term storage conditions?

Methodological Answer:

Q. What strategies are used to design derivatives with improved metabolic stability?

Methodological Answer:

- Metabolic soft spot identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MSⁿ. Common modifications include oxidation of the oxolane ring .

- Bioisosteric replacement: Substitute labile groups (e.g., replace methyl with trifluoromethyl to block CYP450-mediated oxidation) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.